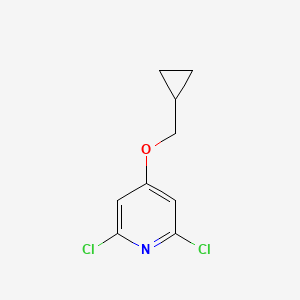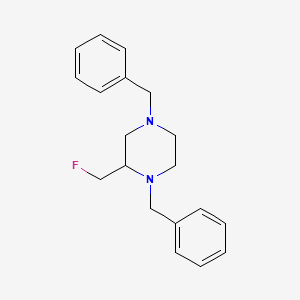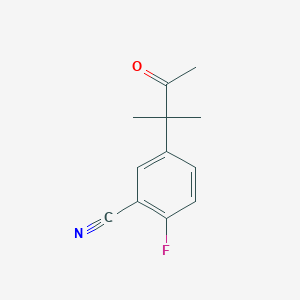
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a ketone group
准备方法
The synthesis of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride to yield 2-(N,N-dialkylamino)benzylamines .
化学反应分析
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride and various oxidizing agents
科学研究应用
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be compared with similar compounds such as 2-fluorobenzonitrile and 2-fluoro-4-methoxy-5-(3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
属性
CAS 编号 |
1239964-10-3 |
|---|---|
分子式 |
C12H12FNO |
分子量 |
205.23 g/mol |
IUPAC 名称 |
2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile |
InChI |
InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3 |
InChI 键 |
ZAAKLMNLBPIOFL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
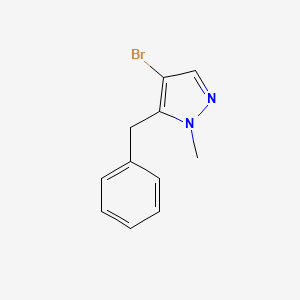
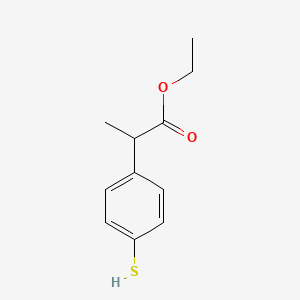
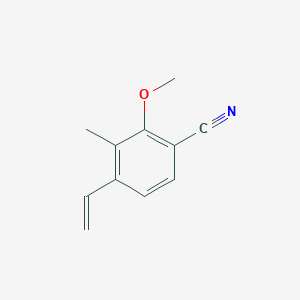
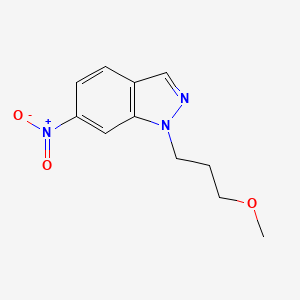
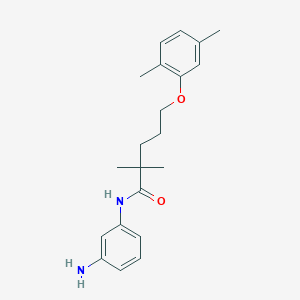
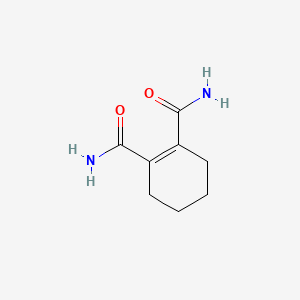
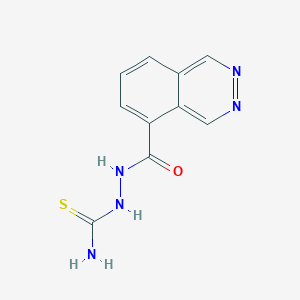
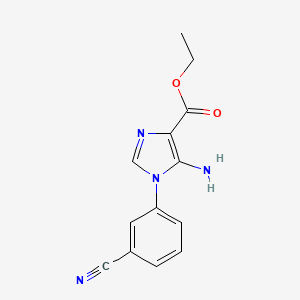
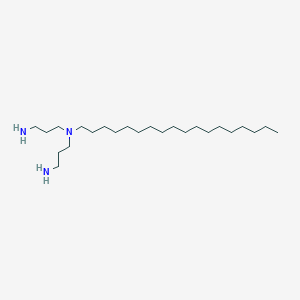
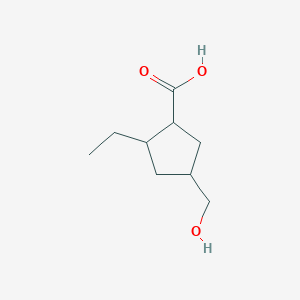

![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
